Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine

Description

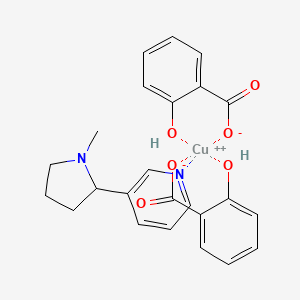

The compound Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine (CAS: 29790-52-1) is a coordination complex comprising:

- Copper(II) ion: A transition metal with a +2 oxidation state, known for its redox activity and versatile coordination geometry.

- 2-Hydroxybenzoate (salicylate): A bidentate ligand donating through the deprotonated hydroxyl (-O⁻) and carboxylate (-COO⁻) groups.

- 3-(1-Methylpyrrolidin-2-yl)pyridine (nicotine): A chiral, bicyclic ligand with a pyridine nitrogen donor atom.

The molecular formula is C₁₇H₂₀N₂O₃Cu, and the molecular weight is 300.35 g/mol (adjusted for copper inclusion) . This complex likely adopts a distorted octahedral or square-planar geometry, with salicylate acting as a chelating ligand and nicotine providing a monodentate pyridine coordination site.

Properties

Molecular Formula |

C24H24CuN2O6 |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |

InChI Key |

LFISJEWXMZBMNH-UHFFFAOYSA-L |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a stepwise or one-pot reaction where copper(II) salts are reacted with 2-hydroxybenzoic acid (salicylic acid) and 3-(1-methylpyrrolidin-2-yl)pyridine. The process relies on the formation of coordination bonds between copper(II) ions and the ligands.

- Copper Source: Commonly copper(II) salts such as copper(II) acetate, copper(II) sulfate, or copper(II) chloride are used as the metal ion source.

- Ligands: 2-hydroxybenzoic acid provides the salicylate ligand, which coordinates through its carboxylate and phenolic oxygen atoms. 3-(1-methylpyrrolidin-2-yl)pyridine acts as a nitrogen-donor ligand coordinating through the pyridine nitrogen.

- Solvent: Polar solvents such as water, ethanol, or methanol are typically employed to dissolve the reactants and facilitate coordination.

- Reaction Conditions: Mild heating (room temperature to reflux) is applied to promote complex formation. Reaction times vary from 2 to 8 hours depending on temperature and solvent.

Detailed Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of copper(II) salt in solvent | Room temperature to 50°C | Ensures complete solubilization of copper ions |

| 2 | Addition of 2-hydroxybenzoic acid | Stirring at 40-70°C | Formation of copper-salicylate intermediate |

| 3 | Addition of 3-(1-methylpyrrolidin-2-yl)pyridine | Stirring at 50-80°C for 2-8 hours | Coordination of pyridine ligand to copper center |

| 4 | Isolation of complex | Cooling, filtration, washing with cold solvent | Purification step to remove unreacted ligands and salts |

| 5 | Drying | Vacuum drying at 40-60°C | Obtains pure solid complex |

Reaction Mechanism Insights

- The copper(II) ion first coordinates with the salicylate ligand, forming a chelate through the phenolic oxygen and carboxylate group.

- Subsequently, the nitrogen atom of the 3-(1-methylpyrrolidin-2-yl)pyridine coordinates to the copper center, completing the complex.

- The coordination geometry around copper is typically square planar or distorted octahedral depending on ligand stoichiometry and solvent interactions.

Purification and Characterization

- The crude product is often purified by recrystallization from suitable solvents such as ethanol or water.

- Filtration and washing remove excess ligands and copper salts.

- Drying under vacuum ensures removal of solvent residues.

- Characterization techniques include elemental analysis, infrared spectroscopy (to confirm coordination), UV-Vis spectroscopy (d-d transitions of copper), and X-ray crystallography for structural confirmation.

Research Findings and Optimization

- Solvent Effects: Polar protic solvents enhance solubility and coordination efficiency. Water is preferred for environmental and safety reasons, but ethanol or methanol can improve yield and purity.

- Temperature: Elevated temperatures (50-80°C) accelerate complex formation but must be controlled to avoid decomposition.

- Reaction Time: Optimal reaction times range from 4 to 6 hours to maximize yield without side reactions.

- Stoichiometry: A 1:2:1 molar ratio of copper(II) salt : 2-hydroxybenzoic acid : 3-(1-methylpyrrolidin-2-yl)pyridine is commonly used to ensure complete complexation.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Copper(II) salt | Cu(OAc)2, CuSO4, CuCl2 | Source of Cu(II) ions |

| 2-Hydroxybenzoic acid | Equimolar to Cu or slight excess | Forms salicylate ligand |

| 3-(1-Methylpyrrolidin-2-yl)pyridine | Equimolar to Cu or slight excess | Coordinates via pyridine nitrogen |

| Solvent | Water, ethanol, methanol | Influences solubility and reaction rate |

| Temperature | 40°C to reflux (~80°C) | Higher temp increases reaction rate |

| Reaction time | 2 to 8 hours | Longer time improves yield but risks side reactions |

| Purification | Recrystallization, filtration | Removes impurities, improves purity |

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:

Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: The complex can be reduced using reducing agents like sodium borohydride.

Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Various ligands such as phosphines or amines in the presence of a base.

Major Products

Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.

Reduction: Reduced copper(I) complexes.

Substitution: New copper complexes with different ligands.

Scientific Research Applications

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Ligand and Coordination Features

Key Insights :

- The target complex’s mixed O/N-donor system contrasts with purely N-donor ligands (e.g., terpyridine analogs in ) or O-donor salicylate derivatives .

Physicochemical Properties

Table 2: Solubility and Stability

Key Insights :

- The target complex’s moderate solubility arises from nicotine’s hydrophilicity (water-miscible ) and salicylate’s polar groups.

- Lipophilicity is lower than Cu-terpyridine complexes, suggesting reduced membrane permeability compared to purely hydrophobic ligands .

Table 3: Functional Comparisons

Key Insights :

Biological Activity

Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine is a complex compound that combines copper with organic moieties, specifically a hydroxybenzoate and a pyridine derivative. The biological activity of such metal complexes has garnered significant interest due to their potential applications in medicinal chemistry, particularly as therapeutic agents against various diseases.

Chemical Structure

The compound can be represented by the following structural formula:

Where:

- Cu represents the copper ion.

- C_7H_5O_3 denotes the 2-hydroxybenzoate moiety.

- C_9H_{12}N indicates the 3-(1-methylpyrrolidin-2-yl)pyridine component.

Biological Activity Overview

Copper complexes have been studied for their diverse biological activities, including:

- Antimicrobial properties: Copper ions exhibit broad-spectrum antimicrobial effects, which can be enhanced by organic ligands.

- Anticancer activity: Certain copper complexes have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Antioxidant properties: Copper plays a crucial role in enzymatic reactions that combat oxidative stress.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of copper complexes against various cancer cell lines. For instance, copper(II) complexes with 2-hydroxybenzoate derivatives have been evaluated for their ability to inhibit the growth of human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings suggest that these complexes disrupt cellular processes leading to cancer cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.5 | Induction of apoptosis |

| A2780 | 12.3 | Cell cycle arrest |

Antimicrobial Activity

Copper complexes are noted for their antimicrobial efficacy. The mechanism often involves the generation of reactive oxygen species (ROS), which damage cellular components in microorganisms. A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound is likely attributed to:

- Metal ion release: The release of Cu^{2+} ions can lead to disruption of cellular homeostasis.

- Ligand interaction: The organic ligands may facilitate cellular uptake and enhance the selectivity towards cancerous or bacterial cells.

- Generation of reactive species: Copper ions can catalyze reactions that produce ROS, contributing to oxidative stress in target cells.

Case Studies

-

Case Study on Anticancer Activity:

A study conducted on the effects of copper complexes on HCT116 cells revealed that treatment with this compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. -

Case Study on Antimicrobial Efficacy:

In a clinical setting, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.